Panaxytriol
Panaxytriol
Panaxytriol, also known as falcarintriol, belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, panaxytriol is considered to be a fatty alcohol lipid molecule. Panaxytriol is considered to be a practically insoluble (in water) and relatively neutral molecule. Panaxytriol has been primarily detected in urine. Within the cell, panaxytriol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, panaxytriol can be found in tea. This makes panaxytriol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
87005-03-6
VCID:
VC20812440
InChI:
InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3
SMILES:
CCCCCCCC(C(CC#CC#CC(C=C)O)O)O
Molecular Formula:
C17H26O3
Molecular Weight:
278.4 g/mol
Panaxytriol
CAS No.: 87005-03-6
Cat. No.: VC20812440
Molecular Formula: C17H26O3
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Panaxytriol, also known as falcarintriol, belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, panaxytriol is considered to be a fatty alcohol lipid molecule. Panaxytriol is considered to be a practically insoluble (in water) and relatively neutral molecule. Panaxytriol has been primarily detected in urine. Within the cell, panaxytriol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, panaxytriol can be found in tea. This makes panaxytriol a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 87005-03-6 |
| Molecular Formula | C17H26O3 |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | heptadec-1-en-4,6-diyne-3,9,10-triol |
| Standard InChI | InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3 |
| Standard InChI Key | RDIMTXDFGHNINN-UHFFFAOYSA-N |
| SMILES | CCCCCCCC(C(CC#CC#CC(C=C)O)O)O |
| Canonical SMILES | CCCCCCCC(C(CC#CC#CC(C=C)O)O)O |
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